molecular formula C24H17N3O3 B608372 3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione CAS No. 1620692-60-5

3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione

Cat. No. B608372
CAS RN: 1620692-60-5
M. Wt: 395.418
InChI Key: CDRIOEPHHOSTPX-OZNQKUEASA-N
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Description

KPU-300 is a potent and selective antimicrotubule agent. KPU-300 exhibited a potent cytotoxicity with an IC50 value of 7.0 nM against HT-29 cells, by strongly binding to tubulin (K d = 1.3 μM) and inducing microtubule depolymerization.

Scientific Research Applications

Anticonvulsant Activity

A significant application of this compound is in the field of anticonvulsant activity. Studies have shown that various derivatives of pyrrolidine-2,5-dione, which is structurally related to the compound , exhibit potential anticonvulsant properties. For instance, N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones have shown effectiveness in acute models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice (Rybka et al., 2016). Similarly, other derivatives have demonstrated a more beneficial protective index than well-known antiepileptic drugs (Obniska et al., 2010).

Anticancer Properties

Some derivatives of pyrrolidine-2,5-dione have shown potential in anticancer research. For instance, certain piperazine derivatives have been tested against K-562 human chronic myelogenous leukemia cells, exhibiting inhibition of cell proliferation and induction of erythroid differentiation (Saab et al., 2013). Additionally, other compounds derived from 2,6-dioxopiperazine have been evaluated for their anticancer activity, indicating potential use in cancer treatment (Kumar et al., 2014).

Analgesic Activity

Some derivatives of this compound class have shown promise in analgesic applications. For example, certain imides containing the piperazine structure have demonstrated significant analgesic properties in tests like the "writhing" syndrome test in mice (Śladowska et al., 2009).

Chemical Synthesis and Properties

The compound and its derivatives have been explored in various chemical syntheses. These studies include the synthesis of cyclic dipeptides and the investigation of their chiral solvating properties, indicating their potential in NMR spectroscopy and as chiral solvating agents (Wagger et al., 2007), and the synthesis of heterocyclic compounds derived from 2,6-dioxopiperazine derivatives, showing their versatility in medicinal chemistry (Kumar et al., 2013).

properties

CAS RN

1620692-60-5

Product Name

3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione

Molecular Formula

C24H17N3O3

Molecular Weight

395.418

IUPAC Name

3-[(3-benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione

InChI

InChI=1S/C24H17N3O3/c28-22(17-8-2-1-3-9-17)18-10-6-7-16(13-18)14-20-23(29)27-21(24(30)26-20)15-19-11-4-5-12-25-19/h1-15H,(H,26,30)(H,27,29)

InChI Key

CDRIOEPHHOSTPX-OZNQKUEASA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=C3C(=O)NC(=CC4=CC=CC=N4)C(=O)N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KPU-300;  KPU 300;  KPU300.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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